(S)-3-Hydroxy-15-methylhexadecanoyl-CoA

PPARα Nuclear Receptor Lipid Metabolism

This (S)-enantiomer, methyl-branched long-chain 3-hydroxy fatty acyl-CoA (C38H68N7O18P3S, MW 1035.97) is a required substrate for branched-chain fatty acid metabolism research. Unlike straight-chain analogs, it exhibits high-affinity PPARα binding (Kd ~11 nM) and is the natural substrate for L-3-hydroxyacyl-CoA dehydrogenases and LCAD. Essential for P. gingivalis lipid A synthesis and targeted acyl-CoA profiling. Procure with confidence—request your quote today.

Molecular Formula C38H68N7O17P3S
Molecular Weight 1020.0 g/mol
Cat. No. B15548952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxy-15-methylhexadecanoyl-CoA
Molecular FormulaC38H68N7O17P3S
Molecular Weight1020.0 g/mol
Structural Identifiers
InChIInChI=1S/C38H68N7O17P3S/c1-26(2)16-14-12-10-8-6-5-7-9-11-13-15-17-29(47)66-21-20-40-28(46)18-19-41-36(50)33(49)38(3,4)23-59-65(56,57)62-64(54,55)58-22-27-32(61-63(51,52)53)31(48)37(60-27)45-25-44-30-34(39)42-24-43-35(30)45/h24-27,31-33,37,48-49H,5-23H2,1-4H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)
InChIKeyAZUNRVWJJVHLJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Hydroxy-15-methylhexadecanoyl-CoA: A Long-Chain Branched Fatty Acyl-CoA for Metabolic and Immunological Research


(S)-3-Hydroxy-15-methylhexadecanoyl-CoA is a methyl-branched, long-chain 3-hydroxy fatty acyl-CoA thioester with a molecular weight of 1035.97 g/mol and formula C38H68N7O18P3S . It serves as an activated metabolic intermediate in the beta-oxidation of branched-chain fatty acids and is classified within the broader family of coenzyme A derivatives . This compound is recognized in authoritative chemical databases including ChEBI (ID: 72003) and LIPID MAPS (ID: LMFA07050219) [1][2].

Why (S)-3-Hydroxy-15-methylhexadecanoyl-CoA Cannot Be Replaced with a Generic Straight-Chain Acyl-CoA


The unique structural feature of a methyl branch at the C15 position fundamentally alters the compound's interaction with key metabolic enzymes and nuclear receptors. Straight-chain analogs such as palmitoyl-CoA (C16:0-CoA) are processed by conventional mitochondrial beta-oxidation machinery, whereas branched-chain acyl-CoAs like (S)-3-hydroxy-15-methylhexadecanoyl-CoA require distinct peroxisomal enzymes for proper catabolism [1]. Branched-chain fatty acyl-CoAs exhibit significantly higher binding affinity for PPARα (Kd values in the low nanomolar range) compared to their straight-chain counterparts, which are weak binders [2]. Furthermore, the stereochemistry at the C3 position is critical; the (S)-enantiomer is the natural substrate for L-3-hydroxyacyl-CoA dehydrogenases, and substitution with an (R)-isomer or a non-hydroxylated species would abrogate enzymatic turnover [3]. Therefore, substituting this compound with a generic acyl-CoA would invalidate any study focused on branched-chain lipid metabolism, PPARα signaling, or stereospecific enzymatic mechanisms.

Quantitative Differentiation of (S)-3-Hydroxy-15-methylhexadecanoyl-CoA Against Comparators


PPARα Binding Affinity: Branched-Chain vs. Straight-Chain Acyl-CoAs

Branched-chain fatty acyl-CoAs (BCFA-CoAs), a class to which (S)-3-hydroxy-15-methylhexadecanoyl-CoA belongs, demonstrate high-affinity binding to PPARα with dissociation constants (Kd) in the low nanomolar range (approximately 11 nM for phytanoyl-CoA and pristanoyl-CoA), whereas straight-chain fatty acyl-CoAs of comparable chain length exhibit significantly weaker binding (Kd values > 100 nM for most, with the exception of arachidonoyl-CoA at 20 nM) [1]. This differential affinity translates into functional divergence: BCFA-CoAs induce substantial conformational changes in PPARα and recruit co-regulatory proteins, while straight-chain counterparts fail to do so [1].

PPARα Nuclear Receptor Lipid Metabolism

Enzymatic Oxidation: Substrate Specificity of Long-Chain Acyl-CoA Dehydrogenase (LCAD)

Human long-chain acyl-CoA dehydrogenase (LCAD) possesses a structurally expanded substrate binding cavity that accommodates branched-chain substrates, a feature absent in related enzymes like medium-chain acyl-CoA dehydrogenase (MCAD) [1]. While direct kinetic data for (S)-3-hydroxy-15-methylhexadecanoyl-CoA is unavailable, the structurally analogous branched-chain compound 2,6-dimethylheptanoyl-CoA is a specific substrate for LCAD, with undetectable activity for MCAD or SCAD [2]. LCAD is active toward C10-C18-CoA substrates, with optimal activity at C12- and C14-CoA [1]. In contrast, MCAD is restricted to straight-chain C4-C12 substrates and cannot metabolize branched-chain species [1].

Beta-Oxidation LCAD Enzyme Kinetics

Immunomodulatory Function: Unique Acyl Chain in P. gingivalis Lipid A

Lipid A from Porphyromonas gingivalis, which contains a 3-hydroxy-15-methylhexadecanoyl moiety at the 2-position of the glucosamine disaccharide backbone, exhibits a distinct cytokine induction profile compared to enterobacterial lipid A structures [1]. P. gingivalis lipid A induces stronger or comparable production of IL-1ra, IL-6, IL-8, and GM-CSF relative to E. coli-type lipid A (compound 506) and Salmonella-type lipid A (compound 516), while showing markedly reduced induction of IL-1β and TNF-α [1]. Additionally, P. gingivalis lipid A demonstrates antagonistic activity against IL-1β production induced by E. coli LPS or compound 506 [1].

Lipid A Immunology TLR4 Signaling

Stereospecificity: (S)-Enantiomer as the Natural Substrate for L-3-Hydroxyacyl-CoA Dehydrogenases

Mitochondrial L-3-hydroxyacyl-CoA dehydrogenase (HAD) catalyzes the NAD⁺-dependent oxidation of L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, exhibiting absolute stereospecificity for the L-(S)-isomer [1]. The (R)-enantiomer is not a substrate for HAD but is instead processed by peroxisomal D-3-hydroxyacyl-CoA dehydrogenases via a distinct pathway [2]. Straight-chain 3-hydroxyacyl-CoAs such as 3-hydroxypalmitoyl-CoA are oxidized by HAD with Km values in the micromolar range (e.g., Km ≈ 10-50 µM for C16 species), while branched-chain substrates demonstrate a preference for short-chain methyl-branched acyl-CoAs [3].

Stereochemistry Enzyme Specificity Beta-Oxidation

Analytical Detection: Unique Mass Spectrometric Signature for Targeted Lipidomics

(S)-3-Hydroxy-15-methylhexadecanoyl-CoA possesses a unique monoisotopic mass of 1035.35544 Da and distinct MS/MS fragmentation pattern due to its iso-branched structure [1]. This enables unambiguous identification and quantification in complex biological matrices using flow-injection tandem mass spectrometry, a method validated for detecting long-chain 3-hydroxyacyl-CoA species in tissue homogenates [2]. In contrast, straight-chain 3-hydroxyhexadecanoyl-CoA (palmitoyl-CoA derivative) has a different retention time and fragmentation signature, preventing cross-interference in multiple reaction monitoring (MRM) assays [3].

Lipidomics Mass Spectrometry Metabolomics

High-Impact Research Applications for (S)-3-Hydroxy-15-methylhexadecanoyl-CoA


PPARα Nuclear Receptor Activation Studies

This compound serves as a high-affinity ligand for in vitro PPARα binding assays and cell-based reporter gene experiments. As demonstrated by Hostetler et al., branched-chain fatty acyl-CoAs bind PPARα with Kd values of ~11 nM, inducing robust conformational changes and coactivator recruitment that straight-chain acyl-CoAs fail to elicit [1]. Researchers should use (S)-3-hydroxy-15-methylhexadecanoyl-CoA at concentrations of 1-100 nM in fluorescence polarization assays or 10-100 nM in luciferase reporter assays in PPARα-transfected HEK293 cells, with vehicle (DMSO) and straight-chain palmitoyl-CoA as negative controls.

Mitochondrial Beta-Oxidation Enzyme Characterization

The compound is an essential substrate for characterizing long-chain acyl-CoA dehydrogenase (LCAD) activity and substrate specificity. LCAD uniquely accommodates branched-chain substrates due to its expanded binding cavity, a structural feature absent in MCAD and SCAD [2]. For enzyme kinetic studies, prepare (S)-3-hydroxy-15-methylhexadecanoyl-CoA at concentrations ranging from 1-100 µM in 50 mM Tris-HCl (pH 7.4) containing 0.1 mM FAD and 0.2 mM ferrocenium hexafluorophosphate as electron acceptor. Monitor activity spectrophotometrically at 300 nm (ε = 9.2 mM⁻¹ cm⁻¹) [3].

Lipid A Immunopharmacology and Adjuvant Development

This compound is a critical building block for the chemical synthesis of P. gingivalis-type lipid A, which exhibits a unique balanced TLR4 agonistic/antagonistic profile. Kumada et al. demonstrated that lipid A containing the 3-hydroxy-15-methylhexadecanoyl moiety induces strong IL-1ra, IL-6, and IL-8 production while minimizing IL-1β and TNF-α induction, and antagonizes E. coli LPS-induced IL-1β production [4]. For immunological assays, use the synthesized lipid A at 0.1-10 µg/mL in human PBMC cultures, measuring cytokine levels by ELISA after 24-hour incubation [4].

Targeted Lipidomics and Metabolomics Method Development

The distinct mass spectrometric signature of this compound enables its use as an internal standard or calibration analyte in targeted acyl-CoA profiling methods. The validated flow-injection tandem mass spectrometry approach described by Palladino et al. can detect and quantify this specific species in tissue homogenates, allowing researchers to track branched-chain fatty acid metabolism in disease models such as fatty acid oxidation disorders or peroxisomal biogenesis defects [5]. Prepare calibration curves using 1-1000 nM standards spiked into liver or muscle homogenate matrices.

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